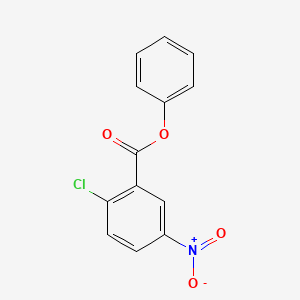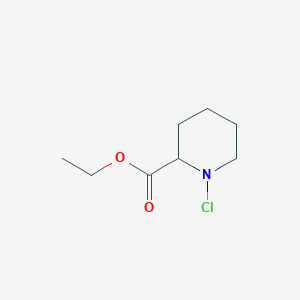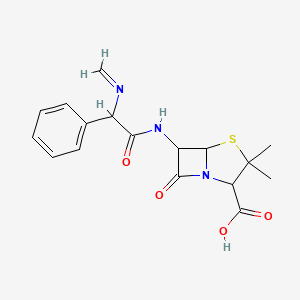
3-(2-Formylimidazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Formylimidazol-1-yl)propanoic acid is a compound that features an imidazole ring substituted with a formyl group and a propanoic acid chain. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a catalyst, such as nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-component reactions under controlled conditions to ensure high yield and purity. Catalysts like Cu(II) and Fe3O4@SiO2-EP-HEAF are used to facilitate the reaction and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Formylimidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The imidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-(2-Carboxyimidazol-1-yl)propanoic acid.
Reduction: 3-(2-Hydroxymethylimidazol-1-yl)propanoic acid.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(2-Formylimidazol-1-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Mecanismo De Acción
The mechanism of action of 3-(2-Formylimidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
Imidazole: The parent compound with a simple imidazole ring.
Histidine: An amino acid containing an imidazole ring, involved in various biological processes.
Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.
Uniqueness: 3-(2-Formylimidazol-1-yl)propanoic acid is unique due to the presence of both a formyl group and a propanoic acid chain, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H8N2O3 |
|---|---|
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
3-(2-formylimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C7H8N2O3/c10-5-6-8-2-4-9(6)3-1-7(11)12/h2,4-5H,1,3H2,(H,11,12) |
Clave InChI |
PONOMZZGMGKBJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=N1)C=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-](/img/structure/B13866806.png)
![2-pyridin-4-yl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B13866807.png)











